molecular formula C38H41N5O7 B12602123 Glycyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine CAS No. 644996-90-7

Glycyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine

Cat. No.: B12602123
CAS No.: 644996-90-7
M. Wt: 679.8 g/mol
InChI Key: UEJLQKRULBUNFJ-XEXPGFJZSA-N
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Description

Glycyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids: glycine, D-phenylalanine, D-tyrosine, and two additional D-phenylalanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, D-phenylalanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-tyrosine, D-phenylalanine, and D-phenylalanine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Glycyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Specific reagents depending on the desired substitution.

Major Products Formed

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Reduced peptide with cleaved disulfide bonds.

    Substitution: Peptides with modified side chains.

Scientific Research Applications

Glycyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine
  • Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine

Uniqueness

Glycyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is unique due to its specific sequence and the presence of multiple D-phenylalanine residues. This composition can confer distinct biochemical properties and interactions compared to other peptides.

Properties

CAS No.

644996-90-7

Molecular Formula

C38H41N5O7

Molecular Weight

679.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C38H41N5O7/c39-24-34(45)40-30(20-25-10-4-1-5-11-25)35(46)41-32(22-28-16-18-29(44)19-17-28)36(47)42-31(21-26-12-6-2-7-13-26)37(48)43-33(38(49)50)23-27-14-8-3-9-15-27/h1-19,30-33,44H,20-24,39H2,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H,49,50)/t30-,31-,32-,33-/m1/s1

InChI Key

UEJLQKRULBUNFJ-XEXPGFJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)CN

Origin of Product

United States

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